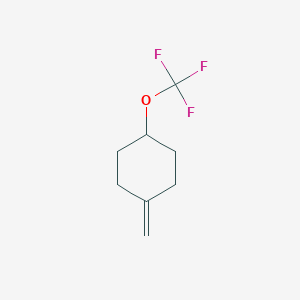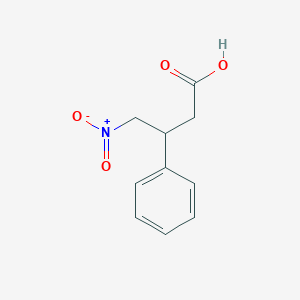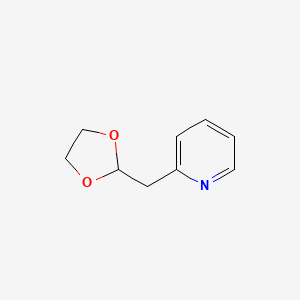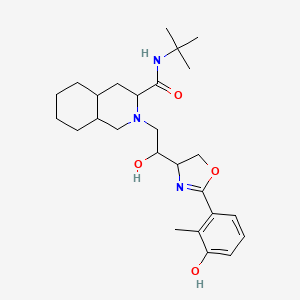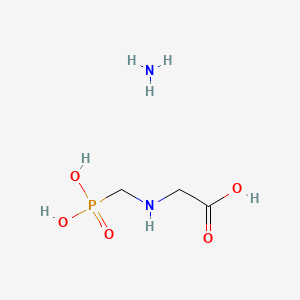
Glyphosate-monoammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyphosate-monoammonium, also known as ammonium glyphosate, is a widely used herbicide. It is a derivative of glyphosate, which is a non-selective systemic herbicide used to kill weeds, especially annual broadleaf weeds and grasses that compete with crops. This compound is known for its effectiveness in agricultural, horticultural, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyphosate can be synthesized through several methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process typically uses environmentally friendly oxidants and catalysts to achieve high yields . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient approach .
Industrial Production Methods
Industrial production of glyphosate often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by oxidation to produce glyphosate. This method is optimized to reduce waste and energy consumption, making it cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Glyphosate-monoammonium undergoes several types of chemical reactions, including:
Oxidation: Conversion of PhIDAA to glyphosate.
Substitution: Dealkylation of N-substituted glyphosates.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, phosphorous acid, and various oxidants. Catalysts are often employed to enhance reaction rates and yields .
Major Products
The primary product of these reactions is glyphosate, which can be further processed to produce various glyphosate salts, including this compound .
Aplicaciones Científicas De Investigación
Glyphosate-monoammonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to plant physiology and biochemistry, particularly in understanding herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role in various biological pathways.
Industry: Widely used in agriculture for weed control, enhancing crop yields, and maintaining soil health
Mecanismo De Acción
Glyphosate-monoammonium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants, bacteria, and fungi. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the death of the targeted plants .
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate: The parent compound, widely used in various formulations.
Glufosinate: Another non-selective herbicide with a similar mode of action.
AMPA (Aminomethylphosphonic acid): A primary degradation product of glyphosate.
Uniqueness
Glyphosate-monoammonium is unique due to its high solubility and effectiveness in various environmental conditions. Its ability to be used in different formulations makes it versatile for various agricultural and industrial applications .
Propiedades
Número CAS |
40465-66-5 |
|---|---|
Fórmula molecular |
C3H11N2O5P |
Peso molecular |
186.10 g/mol |
Nombre IUPAC |
azane;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P.H3N/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H3 |
Clave InChI |
PDYXIVPKOMYDOK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)NCP(=O)(O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


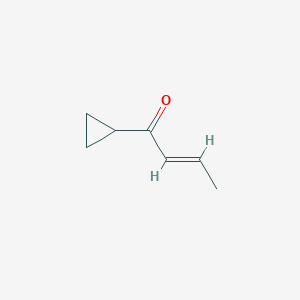
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)



![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)
![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate](/img/structure/B12279298.png)
